molecular formula C21H20ClN3O2S B2833475 3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1798461-89-8

3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2833475
CAS No.: 1798461-89-8
M. Wt: 413.92
InChI Key: XHAXGXOQTDONCZ-UHFFFAOYSA-N
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Description

3'-Chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a biphenyl core with a chlorine substituent at the 3'-position and a sulfonamide group at the 4-position. The sulfonamide nitrogen is further substituted with a pyrrolidin-3-yl moiety linked to a pyridin-2-yl group. Its structural complexity implies synthetic challenges, particularly in achieving regioselective functionalization of the biphenyl system and stereochemical control during pyrrolidine substitution.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-18-5-3-4-17(14-18)16-7-9-20(10-8-16)28(26,27)24-19-11-13-25(15-19)21-6-1-2-12-23-21/h1-10,12,14,19,24H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAXGXOQTDONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3’-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide serves as a valuable intermediate. Its ability to participate in nucleophilic substitution reactions allows chemists to create diverse derivatives that can be tailored for specific applications.

Biology

The compound has been investigated for its bioactive properties. Research suggests that it may interact with various biological targets, including enzymes and receptors. Its structural characteristics enable it to modulate biological pathways, making it a candidate for further exploration in pharmacological studies.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Studies have indicated that it may have effects on diseases involving specific molecular targets. For instance, its role in modulating pathways associated with neurodegenerative diseases or cancer is under investigation. The sulfonamide group is particularly relevant in drug design due to its known antibacterial properties.

Case Studies

  • Neuroprotective Effects : Preliminary studies indicate that compounds similar to this compound may exhibit neuroprotective effects by modulating NMDA receptor activity. Such modulation could prevent excitotoxicity associated with neurodegenerative disorders.
  • Anticancer Activity : Research has shown that sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The unique structure of this compound may enhance its efficacy compared to other sulfonamides.

Mechanism of Action

The mechanism of action of 3’-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide with structurally related sulfonamide derivatives from the provided evidence.

Structural Analog: Leramistat (4'-Chloro-2'-Cyano-N-[(1r,4r)-4-Hydroxy-4-Methylcyclohexyl][1,1'-Biphenyl]-4-Sulfonamide)

  • Core Structure: Both compounds share a biphenyl sulfonamide scaffold. However, leramistat features a 4'-chloro and 2'-cyano substitution, whereas the target compound has a 3'-chloro group and lacks a cyano substituent .
  • Sulfonamide Substitution: Leramistat’s sulfonamide is linked to a cyclohexyl group with hydroxyl and methyl substituents, conferring rigidity and hydrophilicity.
  • Molecular Weight : Leramistat (C₂₀H₂₁ClN₂O₃S, MW 416.91 g/mol) is lighter than the target compound (estimated MW ~450–470 g/mol due to the pyrrolidine-pyridine group), which may influence pharmacokinetic properties like solubility and membrane permeability .

Structural Analog: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

  • Core Structure : This patent-derived compound (MW 589.1 g/mol) shares a sulfonamide group but incorporates a pyrazolo-pyrimidine-chromen hybrid system, diverging significantly from the biphenyl core of the target compound .
  • The target compound’s pyrrolidine-pyridine group may instead favor interactions with neurotransmitter receptors or ion channels.
  • Physical Properties: The patent compound has a melting point of 175–178°C, while the target compound’s MP is unknown. The higher MW and polar substituents in the patent compound may reduce bioavailability compared to the target molecule .

Structural Analog: 3-Chloro-N-Phenyl-Phthalimide

  • Core Structure: This compound (C₁₄H₈ClNO₂, MW 265.67 g/mol) features a phthalimide core with a chloro substituent, distinct from the biphenyl sulfonamide scaffold of the target compound .
  • Applications: Used as a monomer for polyimide synthesis, it highlights the role of chloro substituents in stabilizing intermediates. The target compound’s chloro group may similarly enhance electrophilic reactivity or metabolic stability .

Data Table: Comparative Analysis of Sulfonamide Derivatives

Property Target Compound Leramistat Patent Compound
Core Structure Biphenyl sulfonamide Biphenyl sulfonamide Benzenesulfonamide-pyrazolo-pyrimidine
Key Substituents 3'-Cl, pyrrolidine-pyridine 4'-Cl, 2'-CN, cyclohexyl Fluorophenyl, chromen-4-one
Molecular Weight ~450–470 g/mol (estimated) 416.91 g/mol 589.1 g/mol
Melting Point Not reported Not reported 175–178°C
Potential Targets Kinases, GPCRs, ion channels Enzymes (e.g., proteases) Kinases, nuclear receptors

Research Findings and Implications

  • Heterocyclic Moieties : The pyrrolidine-pyridine group introduces conformational flexibility and hydrogen-bonding capacity, contrasting with leramistat’s rigid cyclohexyl group. This could enhance target selectivity in neurological or inflammatory pathways.
  • Synthetic Challenges : The target compound’s synthesis likely requires palladium-catalyzed cross-coupling (for biphenyl formation) and stereoselective pyrrolidine functionalization, akin to methods described in the patent example .

Q & A

Basic: What are the most reliable synthetic routes for 3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Suzuki-Miyaura coupling for biphenyl core formation, using Pd catalysts and aryl halides .
  • Sulfonamide linkage via nucleophilic substitution between a sulfonyl chloride intermediate and the pyrrolidine-pyridine amine. Reaction optimization includes:
    • Temperature control (0–25°C) to minimize side reactions.
    • Solvent selection (e.g., DCM or THF) to enhance solubility and reaction efficiency .
  • Purity monitoring using TLC (Rf values) and HPLC (retention time analysis) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography: Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., biphenyl dihedral angles) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₁ClN₃O₂S) .

Basic: What in vitro assays are recommended to assess the compound’s biological activity?

Answer:

  • Enzyme inhibition assays: Use fluorescence-based or radiometric assays to measure IC₅₀ values against targets like kinases or proteases .
  • Cellular viability assays: Test cytotoxicity in HEK293 or HepG2 cells via MTT or resazurin reduction .
  • Binding affinity studies: Surface plasmon resonance (SPR) to quantify interactions with receptors .

Intermediate: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies:
    • Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 40°C for 24h).
    • Oxidative stress (H₂O₂ exposure).
  • Analytical tools:
    • HPLC-DAD to track degradation products .
    • LC-MS to identify breakdown fragments .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications:
    • Replace the chloro group with fluoro or methyl to assess electronic effects .
    • Vary the pyrrolidine-pyridine moiety to alter steric bulk (e.g., piperidine analogs) .
  • Biological testing: Compare IC₅₀ values across analogs to map pharmacophore requirements .

Advanced: How should contradictory data in biological assays be analyzed?

Answer:

  • Statistical validation: Use ANOVA or Student’s t-test to confirm reproducibility .
  • Assay condition review: Check for variables like solvent (DMSO concentration) or cell passage number .
  • Orthogonal assays: Validate enzyme inhibition with cellular assays to rule out false positives .

Advanced: What computational methods predict binding modes with target proteins?

Answer:

  • Molecular docking (AutoDock Vina): Simulate interactions with receptors (e.g., TPO mimetics) using crystal structures from PDB .
  • MD simulations (GROMACS): Assess binding stability over 100ns trajectories .
  • Free energy calculations (MM-PBSA): Quantify contributions of hydrophobic/electrostatic interactions .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

Answer:

  • Rodent models:
    • Pharmacokinetics: Measure plasma half-life (t₁/₂) and bioavailability via IV/PO dosing .
    • Disease models: Use chemically induced thrombocytopenia for TPO receptor agonist studies .
  • Tissue distribution: Radiolabel the compound and quantify accumulation in organs via scintillation counting .

Intermediate: How can synthesis be scaled without compromising yield or purity?

Answer:

  • Continuous flow reactors: Improve mixing and heat transfer for biphenyl coupling steps .
  • Chromatography-free purification: Use recrystallization (e.g., ethanol/water mixtures) .
  • Process analytical technology (PAT): Implement inline FTIR to monitor reaction progression .

Basic: What analytical methods ensure batch-to-batch consistency?

Answer:

  • LC-MS/MS: Quantify impurities (<0.1% per ICH guidelines) .
  • Elemental analysis: Confirm C, H, N, S content matches theoretical values .
  • Chiral HPLC: Verify enantiomeric purity if stereocenters are present .

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